1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde
Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a benzene ring, with a methyl group at the 1-position and an aldehyde group at the 7-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and 1,2,3-triazole, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that the 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit myriad of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 16116 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions might affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzyl alcohol with formic acid and subsequent cyclization can yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under controlled conditions.
Major Products Formed:
Oxidation: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid.
Reduction: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid: Oxidized form with a carboxylic acid group instead of an aldehyde.
1-Methyl-1H-benzo[d][1,2,3]triazole-7-methanol: Reduced form with a primary alcohol group instead of an aldehyde.
Properties
IUPAC Name |
3-methylbenzotriazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRLZPULCNZHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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